

Chemical structure and properties of N1,N12-Diacetylspermine

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Compound of Interest

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N1,N12-Diacetylspermine: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Key Polyamine Metabolite

Abstract

N1,N12-Diacetylspermine (DAS) is a diacetylated derivative of the endogenous polyamine spermine. It has garnered significant attention in the scientific community as a promising biomarker for various pathological conditions, most notably cancer. Elevated levels of N1,N12-Diacetylspermine in biological fluids such as urine have been correlated with the presence and progression of several malignancies, including colorectal, breast, and non-small-cell lung cancer.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of N1,N12-Diacetylspermine.

Detailed experimental protocols for its synthesis, quantification, and functional analysis are also presented to support researchers and drug development professionals in their investigations of this important molecule.

Chemical Structure and Properties

N1,N12-DiacetyIspermine is characterized by the addition of acetyl groups to the terminal primary amine groups of the spermine backbone. This acetylation neutralizes the positive



charges at these positions, altering the molecule's interaction with negatively charged cellular components like nucleic acids.

Chemical Identifiers

Property	Value	
IUPAC Name	N-[3-[4-(3- acetamidopropylamino)butylamino]propyl]aceta mide	
CAS Number	61345-83-3	
Molecular Formula	C14H30N4O2	
SMILES	CC(=0)NCCCNCCCNC(=0)C	
InChI Key	NPDTUDWGJMBVEP-UHFFFAOYSA-N	

Physicochemical Properties

Property	Value	Source
Molecular Weight	286.41 g/mol	PubChem
Physical State	Solid	HMDB
Solubility	Soluble in DMSO (approx. 0.2 mg/mL) and PBS (pH 7.2, approx. 10 mg/mL)	Cayman Chemical
Predicted Water Solubility	0.11 g/L	ALOGPS
Predicted logP	-0.18	ALOGPS
Predicted pKa (Strongest Acidic)	15.99	ChemAxon

Biological Significance and Signaling Pathways

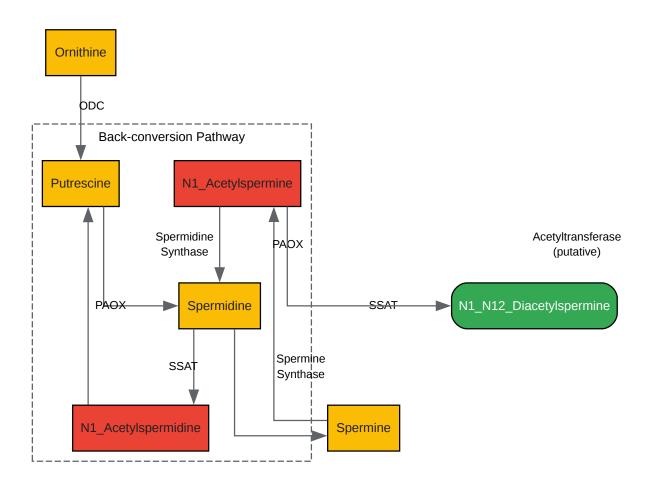
N1,N12-DiacetyIspermine is a key metabolite in the polyamine catabolic pathway. Polyamines, including spermine, are essential for cell growth, proliferation, and differentiation. [4][5] The acetylation of spermine is a critical regulatory step, and the resulting **N1,N12-**



Diacetylspermine has been implicated in specific signaling pathways, particularly in the context of cancer.

Role in Polyamine Metabolism

The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[6] Spermine is synthesized from spermidine, and its catabolism is initiated by acetylation, catalyzed by spermidine/spermine N1-acetyltransferase (SSAT). The resulting N1-acetylspermine can be further acetylated to form N1,N12-Diacetylspermine or oxidized by polyamine oxidase (PAOX).



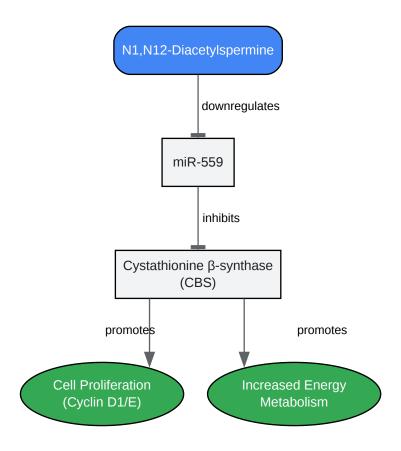
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Polyamine Metabolism Pathway

Role in Cancer Proliferation



Recent studies have elucidated a role for **N1,N12-Diacetylspermine** in promoting cancer cell proliferation. In colorectal cancer (CRC) cells, exogenous **N1,N12-Diacetylspermine** has been shown to increase cell growth, advance the cell cycle, and elevate levels of cyclins D1 and E. [3] This pro-proliferative effect is mediated, at least in part, through the downregulation of microRNA-559 (miR-559). The subsequent derepression of the miR-559 target, cystathionine β-synthase (CBS), leads to increased energy metabolism and cellular proliferation.[3][7]



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N1,N12-Diacetylspermine Signaling in CRC

Experimental Protocols

This section provides detailed methodologies for key experiments involving **N1,N12- Diacetylspermine**.

Chemical Synthesis of N1,N12-Diacetylspermine







A general method for the synthesis of N1,N12-diacyl spermines can be adapted for the synthesis of N1,N12-Diacetylspermine.[8] This involves the selective acylation of the terminal primary amines of spermine.

Materials:

- Spermine
- · Acetic anhydride
- A suitable solvent (e.g., Dichloromethane DCM)
- A suitable base (e.g., Triethylamine TEA)
- Purification reagents (e.g., silica gel for column chromatography)

Procedure:

- Dissolve spermine in the solvent and cool the solution in an ice bath.
- Add the base to the solution.
- Slowly add a stoichiometric amount of acetic anhydride (2 equivalents) to the reaction mixture.
- Allow the reaction to proceed at room temperature, monitoring its progress by a suitable method (e.g., TLC).
- Upon completion, quench the reaction and perform an aqueous workup.
- Purify the crude product using column chromatography to obtain pure N1,N12-Diacetylspermine.
- Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.



Quantification of N1,N12-Diacetylspermine in Urine by LC-MS/MS

This protocol is based on a high-throughput method for the quantification of acetylated polyamines in biological fluids.[9]

Sample Preparation:

- Thaw frozen urine samples on ice.
- Centrifuge the samples to pellet any precipitate.
- Dilute the supernatant with a suitable buffer.
- Add an internal standard (e.g., deuterium-labeled N1,N12-Diacetylspermine).
- Filter the samples through a strong anion exchange resin.

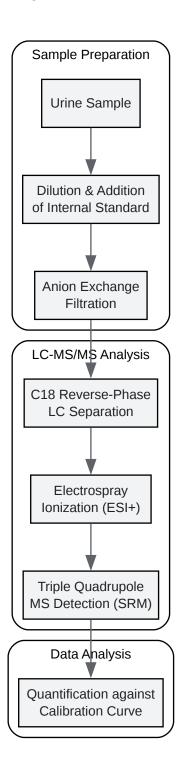
LC-MS/MS Analysis:

- · Liquid Chromatography:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent (e.g., 0.1% heptafluorobutyric acid).
 - Flow Rate: Optimized for the specific column and system.
- Mass Spectrometry:
 - Ionization: Positive electrospray ionization (ESI+).
 - Detection: Triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.
 - Transitions: Monitor specific precursor-to-product ion transitions for N1,N12-Diacetylspermine and the internal standard.



Data Analysis:

 Quantify the concentration of N1,N12-Diacetylspermine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.



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LC-MS/MS Quantification Workflow

Quantification of N1,N12-Diacetylspermine by ELISA

A competitive ELISA is a sensitive method for the quantification of **N1,N12-DiacetyIspermine** in biological samples.[10][11]

Procedure:

- Coat a 96-well plate with an antigen conjugate (e.g., N1,N12-Diacetylspermine-BSA).
- · Block non-specific binding sites.
- Add standards and samples to the wells, followed by the addition of a specific primary antibody against N1,N12-Diacetylspermine.
- Incubate to allow for competitive binding between the N1,N12-Diacetylspermine in the sample/standard and the coated antigen for the primary antibody.
- Wash the plate to remove unbound reagents.
- Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
- Wash the plate again.
- Add a substrate that is converted by the enzyme to produce a detectable signal (e.g., colorimetric).
- Stop the reaction and measure the signal intensity.
- The signal intensity is inversely proportional to the concentration of N1,N12-Diacetylspermine in the sample.

Cell Proliferation Assay (CCK-8)

The effect of **N1,N12-Diacetylspermine** on cell proliferation can be assessed using a Cell Counting Kit-8 (CCK-8) assay.[1]

Procedure:



- Seed cells in a 96-well plate at an appropriate density.
- · Allow the cells to adhere overnight.
- Treat the cells with various concentrations of N1,N12-Diacetylspermine. Include a vehicle control.
- Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
- Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- The absorbance is directly proportional to the number of viable cells.

Conclusion

N1,N12-DiacetyIspermine is a biologically significant molecule with increasing relevance in clinical and research settings. Its role as a potential non-invasive biomarker for cancer warrants further investigation. The technical information and experimental protocols provided in this guide are intended to facilitate future research into the multifaceted roles of **N1,N12-DiacetyIspermine** in health and disease, and to aid in the development of novel diagnostic and therapeutic strategies.

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